2-Nitrobenzene-1,4-diol
CAS No.: 16090-33-8
Cat. No.: VC21020229
Molecular Formula: C6H5NO4
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16090-33-8 |
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Molecular Formula | C6H5NO4 |
Molecular Weight | 155.11 g/mol |
IUPAC Name | 2-nitrobenzene-1,4-diol |
Standard InChI | InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H |
Standard InChI Key | VIIYYMZOGKODQG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1O)[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C=C1O)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structure
2-Nitrobenzene-1,4-diol (CAS No. 16090-33-8) is a benzene derivative characterized by its nitro group at the 2-position and hydroxyl groups at the 1 and 4 positions. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns.
Basic Identification Data
The compound's fundamental identification parameters are summarized in the following table:
Parameter | Value |
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IUPAC Name | 2-nitrobenzene-1,4-diol |
CAS Registry Number | 16090-33-8 |
Molecular Formula | C₆H₅NO₄ |
Molecular Weight | 155.11 g/mol |
InChI | InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H |
InChI Key | VIIYYMZOGKODQG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1O)N+[O-])O |
The chemical structure features a benzene ring with two hydroxyl groups positioned para to each other, with a nitro group adjacent to one of the hydroxyl groups. This arrangement significantly influences the compound's electronic properties and reactivity patterns.
Physical and Chemical Properties
2-Nitrobenzene-1,4-diol exhibits distinct physical and chemical characteristics that determine its behavior in various environments and reactions.
Physical Properties
The compound typically appears as a crystalline solid with specific properties that facilitate its identification and handling in laboratory and industrial settings. Its physical properties are influenced by the presence of both nitro and hydroxyl functional groups, which affect intermolecular interactions such as hydrogen bonding.
Chemical Reactivity
The chemical reactivity of 2-nitrobenzene-1,4-diol is primarily governed by the electronic effects of its functional groups:
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The nitro group, being strongly electron-withdrawing, activates the aromatic ring toward nucleophilic substitution reactions
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The hydroxyl groups provide sites for hydrogen bonding and can participate in various reactions including esterification and etherification
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The compound can undergo electrophilic aromatic substitution reactions, though the positions are influenced by the directing effects of the existing substituents
Mechanism of Action and Biochemical Interactions
The biochemical behavior of 2-nitrobenzene-1,4-diol offers insights into its potential applications in biological systems and pharmaceutical research.
Target of Action
The primary targets of 2-nitrobenzene-1,4-diol in biological systems involve interactions with the aromatic ring structure of various biomolecules. These interactions can influence cellular processes through specific binding mechanisms and chemical modifications.
Mode of Action
The compound's mode of action involves a two-step mechanism known as electrophilic aromatic substitution. This process allows the molecule to interact with various cellular components and potentially disrupt normal cellular functions through specific biochemical pathways.
Biochemical Pathways
The degradation pathways of 2-nitrobenzene-1,4-diol provide valuable insights into strategies for overcoming metabolic blocks imposed by nitro substituents on aromatic compounds. These pathways are particularly relevant in understanding the compound's environmental fate and potential applications in bioremediation.
Applications and Industrial Uses
2-Nitrobenzene-1,4-diol has found utility in various industrial and research applications due to its unique structure and reactivity.
Industrial Applications
In industrial settings, 2-nitrobenzene-1,4-diol serves important functions:
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Dye Manufacturing: The compound is utilized in the production of azo dyes and pigments, contributing to the development of colorants for various applications
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Organic Synthesis: It functions as an important intermediate in numerous synthetic pathways, facilitating the creation of more complex organic molecules
Research Applications
In scientific research, 2-nitrobenzene-1,4-diol serves as:
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A model compound for studying nitroaromatic chemistry
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A precursor in the synthesis of pharmaceutical compounds
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A substrate for investigating enzymatic reactions involving nitroaromatic compounds
Synthesis Methods and Production
Various synthetic routes have been developed for the production of 2-nitrobenzene-1,4-diol, each with specific advantages depending on the intended application and scale.
Laboratory Synthesis
Laboratory synthesis of 2-nitrobenzene-1,4-diol typically involves the nitration of 1,4-benzenediol (hydroquinone) under controlled conditions. The positioning of the nitro group is directed by the electronic effects of the existing hydroxyl groups, requiring careful temperature control and reaction monitoring to maximize yield and purity.
Industrial Production Methods
Industrial production methods follow similar synthetic principles but are optimized for large-scale manufacturing. These processes often employ:
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Continuous flow reactors to improve reaction efficiency and yield
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Specialized purification techniques such as crystallization and chromatography
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Quality control measures to ensure consistent product specifications
Current Research and Future Directions
Contemporary research on 2-nitrobenzene-1,4-diol continues to explore its potential applications and expand understanding of its properties.
Emerging Applications
Recent studies have investigated the compound's utility in:
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Environmental remediation of contaminated sites
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Development of novel sensors and diagnostic tools
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Creation of advanced materials with specific electronic properties
Future Research Opportunities
Several promising research directions warrant further investigation:
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Detailed structure-activity relationship studies to optimize biological activities
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of potential applications in emerging technologies such as energy storage and conversion
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